Quercetagetin Quercetagetin Quercetagetin is a hexahydroxyflavone that is flavone substituted by hydroxy groups at positions 3, 5, 6, 7, 3' and 4' respectively. It has a role as an antioxidant, an antiviral agent and a plant metabolite. It is a member of flavonols and a hexahydroxyflavone. It is functionally related to a quercetin.
Quercetagetin is a natural product found in Citrus reticulata, Cupressus sempervirens, and other organisms with data available.
See also: Chaste tree fruit (part of).
Brand Name: Vulcanchem
CAS No.: 90-18-6
VCID: VC21344595
InChI: InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)15-14(22)13(21)10-9(23-15)4-8(18)11(19)12(10)20/h1-4,16-20,22H
SMILES:
Molecular Formula: C15H10O8
Molecular Weight: 318.23 g/mol

Quercetagetin

CAS No.: 90-18-6

Cat. No.: VC21344595

Molecular Formula: C15H10O8

Molecular Weight: 318.23 g/mol

* For research use only. Not for human or veterinary use.

Quercetagetin - 90-18-6

CAS No. 90-18-6
Molecular Formula C15H10O8
Molecular Weight 318.23 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxychromen-4-one
Standard InChI InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)15-14(22)13(21)10-9(23-15)4-8(18)11(19)12(10)20/h1-4,16-20,22H
Standard InChI Key ZVOLCUVKHLEPEV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O)O

Chemical Identity and Structure

Quercetagetin belongs to the flavonol subclass of flavonoids, characterized by a hydroxyl group at the 3-position of the flavone backbone. Its distinctive chemical structure features six hydroxyl groups strategically positioned on the flavone skeleton.

Basic Chemical Information

ParameterInformation
Chemical FormulaC₁₅H₁₀O₈
Molecular Weight318.23 g/mol
CAS Number90-18-6
IUPAC Name2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxy-4H-chromen-4-one
European Community Number201-973-6

Data compiled from chemical databases and official registries

Structural Characteristics

Quercetagetin's structure consists of a flavone (2-phenyl-1-benzopyran-4-one) backbone with hydroxyl groups at positions 3, 5, 6, 7, 3', and 4' . This hexahydroxylated pattern distinguishes it from the closely related quercetin, which lacks the 6-position hydroxyl group . The additional hydroxyl group significantly influences its bioactivity profile, often enhancing its pharmacological properties compared to quercetin.

Synonyms and Alternative Nomenclature

Quercetagetin is also known by several other names in scientific literature:

  • 6-Hydroxyquercetin

  • Quercetagenin

  • 3,3',4',5,6,7-Hexahydroxyflavone

  • NSC 115916

  • 2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxy-4H-1-benzopyran-4-one

Physical and Chemical Properties

Understanding the physical and chemical properties of quercetagetin is essential for its analysis, formulation, and potential therapeutic applications.

Physical Properties

PropertyCharacteristic
Physical StateSolid
ColorNot definitively determined
OdorCharacteristic
Solubility in WaterPractically insoluble
Solubility in DMSO125 mg/mL (392.79 mM, requires ultrasonic treatment)
AcidityVery weakly acidic (based on pKa)

Data compiled from safety data sheets and chemical databases

Chemical Reactivity

Quercetagetin can be synthesized from quercetin and serves as a parent compound for other transformation products, including axillarin, eupatin, and patuletin . Its chemical behavior is influenced by the presence of multiple hydroxyl groups, which contribute to its antioxidant properties through hydrogen atom donation mechanisms.

Natural Sources and Occurrence

Quercetagetin has been identified in various plant species, particularly in the Citrus genus and other botanical sources.

Major Plant Sources

Plant SourceScientific NameNotes
Mandarin OrangeCitrus reticulataContains measurable quantities
Mediterranean CypressCupressus sempervirensIdentified as a constituent
Sweet OrangeCitrus sinensisContributes to bitter taste profile
Satsuma Mandarin (immature)Citrus unshiuHigher concentration in immature fruit
Flos EriocauliVarious speciesUsed in traditional Chinese medicine

Data compiled from botanical and phytochemical databases

Distribution in Plants

Comparative analysis by High-Performance Liquid Chromatography (HPLC) has confirmed the presence of quercetagetin in immature Citrus unshiu, while mature fruits contain significantly lower concentrations . This distribution pattern suggests developmental regulation of quercetagetin biosynthesis in citrus fruits. The compound appears particularly concentrated in immature citrus fruits, which may explain their traditional medicinal applications.

Pharmacological Activities

Quercetagetin exhibits diverse pharmacological activities with potential therapeutic applications.

Enzyme Inhibition Profile

Target EnzymeIC₅₀ ValueNotes
PIM1 Kinase0.34 μMModerately potent, selective, cell-permeable inhibitor
PIM2 Kinase3.45 μMLower potency than against PIM1
RSK22.82 μMModerate inhibition
PKA21.2 μMRelatively weak inhibition

Data compiled from enzyme inhibition studies

Anti-inflammatory Effects

Quercetagetin demonstrates significant anti-inflammatory properties through multiple mechanisms. Studies have shown that it inhibits the production of Thymus and Activation-Regulated Chemokine (TARC/CCL17) and Macrophage-Derived Chemokine (MDC/CCL22), which are key inflammatory mediators in atopic dermatitis . This inhibition occurs both at the protein and mRNA levels, suggesting transcriptional regulation of inflammatory gene expression.

In experimental models of rheumatoid arthritis, quercetagetin alleviates inflammatory osteoclastogenesis by modulating the Nrf2/Keap1 signaling pathway and regulating the Pten/AKT/Nfatc1 axis in osteoclasts . These molecular mechanisms contribute to its ability to suppress lipopolysaccharide (LPS)-induced osteoclast activity and bone destruction.

Antioxidant Properties

As a hexahydroxyflavone, quercetagetin possesses robust antioxidant capabilities. The presence of multiple hydroxyl groups enables it to scavenge free radicals and reduce oxidative stress . Comparative studies suggest that quercetagetin may have enhanced antioxidant activity compared to quercetin, potentially due to the additional hydroxyl group at position 6 .

Anticancer Activities

Quercetagetin exhibits antiproliferative effects against certain cancer cell lines. In vitro studies indicate that it inhibits the growth of RWPE2 prostate cancer cells with an average ED₅₀ of 3.8 μM . Additionally, topical application of quercetagetin (4 or 20 nmol) to mouse skin has been shown to reduce UVB-induced skin cancer development, decreasing tumor incidence by 32.0% and 46.7%, respectively .

Research Findings in Disease Models

Recent research has illuminated quercetagetin's potential therapeutic applications in various disease models.

Effects in Rheumatoid Arthritis Models

A comprehensive 2025 study investigated quercetagetin's effects in rheumatoid arthritis using both in vitro and in vivo approaches . Network pharmacology analysis identified an intimate correlation between quercetagetin and rheumatoid arthritis-related inflammatory osteolysis treatment. In vitro assays demonstrated that quercetagetin at 2 μM successfully inhibited LPS-driven osteoclast differentiation and function, with corresponding changes in osteoclastic marker genes and proteins.

The study's in vivo component revealed that daily administration of quercetagetin (40 mg/kg) significantly relieved joint destruction in collagen antibody-induced arthritis (CAIA) mice. Mice treated with quercetagetin showed reduced inflammation and redness in hind paws, with arthritis scores showing a maximum difference of 5 points between treated and untreated groups . Three-dimensional reconstruction imaging of feet and ankle joints confirmed protection against bone destruction in quercetagetin-treated animals.

Role in Atopic Dermatitis

Quercetagetin has shown promise in atopic dermatitis models through its ability to suppress TARC and MDC, critical inflammatory chemokines involved in this condition . Treatment with quercetagetin dose-dependently inhibited the induction of TARC and MDC protein in supernatants from cultured HaCaT cells stimulated with interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). Real-time RT-PCR analysis confirmed that quercetagetin inhibited mRNA levels of TARC and MDC by up to 80-90%, indicating potent transcriptional regulation .

Comparative studies demonstrated that quercetagetin has stronger inhibitory effects on TARC and MDC mRNA expression than quercetin, suggesting enhanced anti-inflammatory efficacy . HPLC analysis confirmed that quercetagetin, rather than quercetin, is the primary active component in immature Citrus unshiu extracts that suppress these inflammatory chemokines.

Cancer Prevention Studies

Research has indicated quercetagetin's potential in cancer prevention, particularly against skin cancer. Studies have shown that topical application significantly inhibits UVB-induced skin cancer development, with dose-dependent reductions in tumor incidence . These findings suggest possible applications in topical formulations for skin cancer prevention.

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